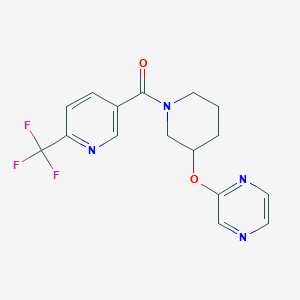

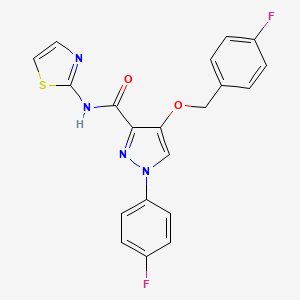

![molecular formula C18H22N4 B2558045 3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-39-4](/img/structure/B2558045.png)

3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular formula of “3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine” is C18H22N4 . Its average mass is 294.394 Da and its monoisotopic mass is 294.184448 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The chemical synthesis of pyrazolopyrimidine derivatives, including 3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine, involves various strategies. For instance, the reaction of 5-aminopyrazole-4-carbonitriles with formamide leads to the synthesis of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, showcasing the reactivity of these compounds towards cyclic anhydrides and primary amines (Rahmouni et al., 2014). This method allows for the introduction of various substituents, demonstrating the compounds' versatile chemistry.

Biological Activities

Pyrazolopyrimidine derivatives have been explored for a range of biological activities, including antimicrobial, anticancer, and as potential therapeutic agents for neurodegenerative diseases:

- Antimicrobial Activity : Some pyrazolopyrimidine compounds exhibit significant antibacterial activity, highlighting their potential as antimicrobial agents (Rahmouni et al., 2014).

- Anticancer Activity : Compounds synthesized from enaminones and exhibiting structures similar to 3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine have shown inhibitory effects against cancer cell lines, comparable to standard treatments (Riyadh, 2011). This suggests their potential utility in anticancer therapies.

- CRF1 Receptor Antagonists : Derivatives of pyrazolo[1,5-a]pyrimidine have been designed as corticotropin-releasing factor receptor antagonists, showing potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Chen et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4/c1-3-8-15-12-17(19-11-4-2)22-18(21-15)16(13-20-22)14-9-6-5-7-10-14/h5-7,9-10,12-13,19H,3-4,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMMEXFWBHMCCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)NCCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

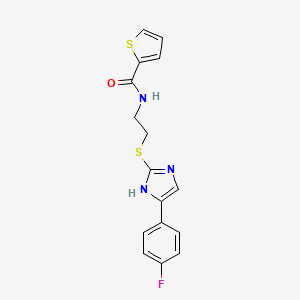

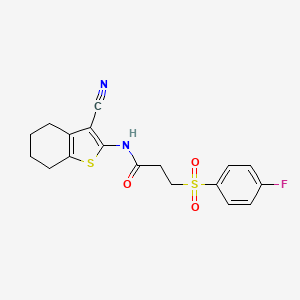

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)

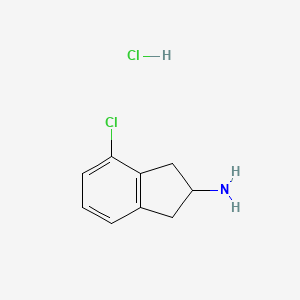

![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

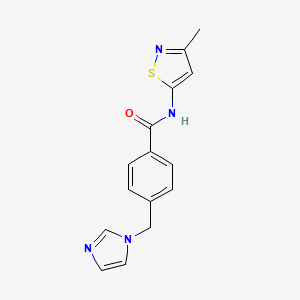

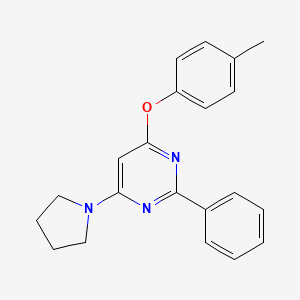

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)

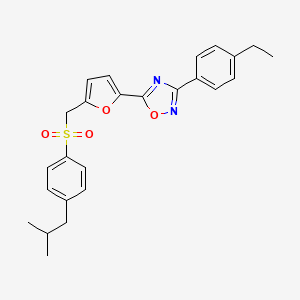

![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B2557982.png)